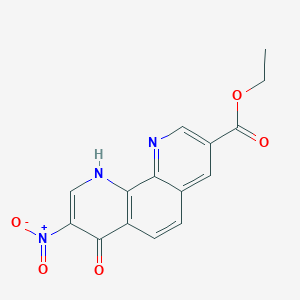

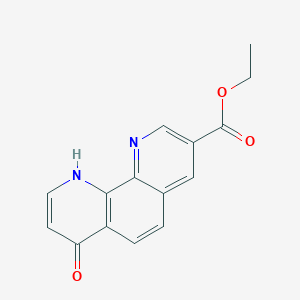

Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Analytical Methods in Antioxidant Activity Research A review highlights the importance of understanding the mechanisms and kinetics of antioxidant activity, with a focus on spectrophotometry-based assays. These methods are crucial for analyzing the antioxidant capacity of complex samples, potentially including compounds like ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate. The integration of chemical and electrochemical methods provides a comprehensive approach to clarifying the actions of antioxidants (Munteanu & Apetrei, 2021).

Metal-to-Ligand Charge Transfer (MLCT) in Coordination Compounds Research on cuprous bis-phenanthroline compounds, which exhibit MLCT excited states, provides insight into the behavior of phenanthroline derivatives. Such studies are relevant for understanding the electronic properties of ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate when used in coordination chemistry. The stabilization of Cu(I) states by phenanthroline derivatives highlights the potential of these compounds in photophysical and photochemical applications (Scaltrito et al., 2000).

Antioxidant Capacity Assays A review of antioxidant capacity assays categorizes them based on hydrogen atom transfer (HAT) and electron transfer (ET) reactions, which are fundamental for evaluating the antioxidant potential of various compounds, including ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate. This comprehensive analysis of assays aids in selecting appropriate methods for quantifying the reducing capacity and peroxyl radical scavenging capacity of antioxidants (Huang, Ou, & Prior, 2005).

ABTS/PP Decolorization Assay and Antioxidant Capacity The review on ABTS/potassium persulfate decolorization assay details the reaction pathways involved in assessing antioxidant capacity, which may apply to studies involving ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate. Understanding the specificity of the reactions and the relevance of oxidation products is crucial for applying this assay to various antioxidants (Ilyasov et al., 2020).

Chelating Extractants for Metals This review systematizes works on chelating extractants, including phenanthroline derivatives, for metal recovery and separation. It underscores the efficiency and selectivity of these compounds in extracting metals from wastewater and spent materials, relevant for applications of ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate in environmental remediation and analytical chemistry (Yudaev & Chistyakov, 2022).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 7-oxo-10H-1,10-phenanthroline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-2-20-15(19)10-7-9-3-4-11-12(18)5-6-16-14(11)13(9)17-8-10/h3-8H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYDAJKDCWICSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC3=C2NC=CC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate | |

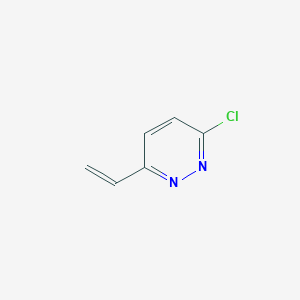

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)